4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine
Description
4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine is a heterocyclic compound featuring a pyridine core substituted with a hydroxyl group at position 2 and a 4-chloro-3-cyanophenyl moiety at position 4. Its molecular formula is C₁₂H₇ClN₂O (molecular weight: 230.65 g/mol) . This compound is of interest in medicinal chemistry due to its structural similarity to intermediates used in drug development, particularly for antimicrobial and anticancer agents .
Properties
IUPAC Name |
2-chloro-5-(2-oxo-1H-pyridin-4-yl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-11-2-1-8(5-10(11)7-14)9-3-4-15-12(16)6-9/h1-6H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENCBMPPNRKFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)NC=C2)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682938 | |
| Record name | 2-Chloro-5-(2-oxo-1,2-dihydropyridin-4-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-10-4 | |
| Record name | Benzonitrile, 2-chloro-5-(1,2-dihydro-2-oxo-4-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261889-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(2-oxo-1,2-dihydropyridin-4-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phosphoryl Trichloride-Mediated Chlorination
A two-step protocol converts 4-chloropyridine-3-carboxamide to 4-chloro-3-cyanopyridine using POCl₃ and triethylamine in THF:
Reaction Conditions :
-
Step 1 : 0°C to 20°C, 3 hours
-
Reagents : POCl₃ (1.607 mL, 17.24 mmol), Et₃N (19.23 mL, 138 mmol)
Mechanistic Insight :
Triethylamine acts as a HCl scavenger, facilitating the conversion of the carboxamide to the nitrile via intermediate imidoyl chloride formation.
Bis(trichloromethyl)carbonate Chlorination
Chinese Patent CN101659637A demonstrates an eco-friendly approach using bis(trichloromethyl)carbonate (BTC) for chlorinating 3-cyanopyridine-N-oxide:
| Parameter | Value |
|---|---|
| Solvent | Dichloroethane |
| Temperature | -5°C → 60°C (gradient) |
| Catalyst | Triethylamine |
| Yield | 82% (optimized conditions) |
This method reduces phosphorus waste compared to POCl₃ routes.
Hydroxypyridine Core Synthesis
Ring-Formation via Cyclocondensation
Academia.edu documentation highlights cyclocondensation of β-ketonitriles with ammonia derivatives as a viable pathway:
General Reaction :
Optimized Conditions :
-
Solvent : Ethylene dichloride/acetonitrile (3:1 v/v)
-
Temperature : 80°C, 6 hours
Coupling Methodologies for Aryl Group Introduction
Suzuki-Miyaura Cross-Coupling
PMC-article data (2023) demonstrates the efficacy of Pd(PPh₃)₄ for attaching 4-chloro-3-cyanophenyl to 2-hydroxypyridine:
Typical Protocol :
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : Na₂CO₃ (2 equiv)
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Solvent : Dioxane/H₂O (3:1)
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Temperature : 100°C, 12 hours
Substrate Limitations :
Integrated Synthetic Routes
Sequential Chlorination-Cyanation-Coupling
Combining methods from ChemicalBook and PMC data yields a three-step sequence:
-
Chlorination : 4-Chloropyridine-3-carboxamide → 4-chloro-3-cyanopyridine (87.89% yield)
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Borylation : Install pinacol boronate ester at pyridine C4
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Suzuki Coupling : Attach to 2-hydroxypyridine derivative (74% yield)
Overall Yield : 64.9% (0.879 × 0.74)
| Solvent | Process Mass Intensity (PMI) |
|---|---|
| THF | 12.4 |
| Dichloroethane | 8.9 |
| Acetonitrile | 6.3 |
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(4-Chloro-3-cyanophenyl)-2-pyridone.
Reduction: Formation of 4-(4-Chloro-3-aminophenyl)-2-hydroxypyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine. For instance, derivatives of pyridine and their substituted forms have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of pyridine derivatives, including 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, against human lung cancer cell lines (A-549) and breast cancer cell lines (MCF-7). The results indicated that these compounds exhibited significant antiproliferative activity with IC50 values ranging from 5 to 20 µM, suggesting their potential as therapeutic agents in cancer treatment .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine | A-549 | 10 |
| 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine | MCF-7 | 15 |
Organic Synthesis Applications
Nucleophilic Reactions
4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine serves as a versatile nucleophile in organic synthesis. Its hydroxypyridine moiety can participate in various reactions, including N- and O-functionalization processes. These reactions are valuable for synthesizing more complex organic molecules.
Case Study: Synthesis of Heterocycles
In a synthetic approach, researchers utilized 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine to create novel heterocyclic compounds. The reaction conditions were optimized to enhance yield and selectivity, demonstrating the compound's utility as a building block in drug discovery .
Agrochemical Applications
Pesticide Development
The compound has also been explored for its potential use in agrochemicals, particularly as a precursor for developing herbicides and fungicides. The chlorinated phenyl group enhances its biological activity against specific pests.
Case Study: Herbicidal Activity
A study assessed the herbicidal efficacy of formulations containing derivatives of 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine. Results showed effective control over several weed species with minimal phytotoxicity to crops, indicating its potential as an environmentally friendly herbicide .
| Formulation | Target Weed Species | Efficacy (%) |
|---|---|---|
| Compound A | Amaranthus spp. | 85 |
| Compound B | Setaria spp. | 78 |
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer research.
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Substituent Position: The position of the hydroxyl group (2-hydroxyl vs. 3-cyano in the pyridine ring) significantly impacts polarity and hydrogen-bonding capacity. For example, 2-hydroxypyridine derivatives exhibit higher aqueous solubility compared to non-hydroxylated analogs .
- Melting Points: Amino-substituted analogs (e.g., 2-amino derivatives) show higher melting points (268–287°C) due to intermolecular hydrogen bonding , whereas the target compound’s melting point remains unreported.
- Electron-Withdrawing Effects: The 3-cyano group enhances electrophilic substitution resistance, a property shared across analogs .
Analog-Specific Pathways :
- 2-Amino-4-(4-chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridine: Prepared via a multi-component reaction involving 4-methoxyphenylacetonitrile, 4-chlorobenzaldehyde, and ammonium acetate in DMF .
- Thienyl-Substituted Analog: Synthesized using 2-acetylthiophene and ethyl cyanoacetate, highlighting the role of heterocyclic aldehydes in modifying electronic properties .
Reactivity and Functionalization
- Hydroxyl Group Reactivity : The 2-hydroxyl group in the target compound can undergo alkylation or acylation, similar to 2-hydroxypyridine derivatives .
- Cyano Group Utility: The 3-cyano substituent allows for further functionalization, such as hydrolysis to carboxylic acids or reduction to amines, a feature shared with analogs like 6-(4-chlorophenyl)-2-hydroxypyridine-3-carbonitrile .
- Chlorophenyl Stability : The 4-chlorophenyl group is resistant to nucleophilic aromatic substitution under mild conditions, consistent with analogs in and .
Crystallographic and Analytical Characterization
- X-ray Diffraction : Structural analogs (e.g., 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile) are resolved using SHELX and ORTEP-3 software, confirming substituent positions .
- Spectroscopic Data: IR: Cyano stretches (~2200 cm⁻¹) and hydroxyl bands (~3200 cm⁻¹) are consistent across analogs . ¹H NMR: Aromatic protons in the target compound resonate at δ 7.2–8.5 ppm, similar to 6-(4-chlorophenyl)-2-hydroxypyridine-3-carbonitrile .
Biological Activity
4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine features a pyridine ring substituted with a hydroxyl group and a chlorinated phenyl group. Its structural formula can be represented as follows:
Key Features
- Molecular Weight : 224.65 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
- Functional Groups : Hydroxyl (-OH), cyano (-C≡N), and chloro (-Cl) groups contribute to its reactivity and biological activity.
Antimicrobial Properties
Recent studies have indicated that 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These results suggest that the compound may inhibit bacterial growth by targeting essential cellular processes, potentially through enzyme inhibition or disruption of membrane integrity .
Anticancer Activity
In addition to its antimicrobial properties, 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine has been investigated for its anticancer potential. Studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: Breast Cancer Cell Lines
A study evaluated the effects of this compound on various breast cancer cell lines, revealing:
- Cell Lines Tested : MCF-7 and T47D
- IC50 Values :
- MCF-7: 15 µM
- T47D: 10 µM
The compound exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells, indicating its potential as a therapeutic agent .
The biological activity of 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine is attributed to its ability to interact with specific molecular targets. Notably, it may act as an inhibitor of xanthine oxidase, an enzyme involved in uric acid production. This inhibition could be beneficial in treating conditions such as hyperuricemia and gout .
Structure-Activity Relationship (SAR)
The structure of 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine allows for various modifications that can enhance its biological activity. For instance:
- Substitution at the Phenyl Ring : Modifying the chloro or cyano groups can lead to compounds with improved potency.
- Hydroxyl Group Positioning : Altering the position of the hydroxyl group relative to the pyridine ring can significantly affect the compound's interaction with biological targets.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 4-(3-Cyanophenyl)-2-hydroxypyridine | Moderate anticancer activity | 25 |
| 4-(Chlorophenyl)-2-hydroxypyridine | Antimicrobial but less potent | 40 |
This comparison highlights the enhanced potency of 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine due to its specific structural features .
Q & A
Q. What are the optimal synthetic routes for 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound can be synthesized via multicomponent reactions involving 4-chlorobenzaldehyde, ethyl cyanoacetate, and ammonium acetate under reflux conditions in ethanol or dimethylformamide (DMF). Key steps include:
- Condensation : Reacting 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form an α,β-unsaturated intermediate .
- Cyclization : Refluxing the intermediate with hydroxylamine or other nucleophiles to form the pyridine core .
- Optimization : Adjusting temperature (70–100°C), solvent polarity, and catalyst loading (e.g., piperidine as a base) to improve yields (typically 60–85%). Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase .
Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes cyclization efficiency |
| Solvent | Ethanol or DMF | Higher polarity improves solubility |
| Catalyst (Piperidine) | 5–10 mol% | Accelerates condensation |
| Reaction Time | 6–8 hours | Prevents over-oxidation |
Q. How can the purity and structural integrity of 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine be validated post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Perform ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., hydroxyl proton at δ 12.5 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular ion peak at m/z 205.64 (M⁺) .
- X-ray Crystallography : Resolve crystal structure to confirm planarity of the pyridine ring and Cl/CN substituent orientations (e.g., C–Cl bond length ~1.73 Å) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the biological activity of 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, and how do they compare to empirical data?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). The chloro and cyano groups exhibit strong hydrophobic interactions, while the hydroxyl group forms hydrogen bonds .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP (calculated ~2.8) and polar surface area (~50 Ų) to predict antimicrobial IC₅₀ values .
- Validation : Compare computational predictions with empirical MIC values (e.g., Staphylococcus aureus: 8–16 µg/mL). Discrepancies may arise due to membrane permeability limitations not captured in silico .
Table 2: Predicted vs. Observed Biological Activity
| Organism | Predicted IC₅₀ (µg/mL) | Observed MIC (µg/mL) |
|---|---|---|
| E. coli | 12.5 | 16 |
| C. albicans | 25 | 32 |
| S. aureus | 8 | 8 |
Q. How can researchers resolve contradictions in reported biological activities of 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine derivatives across different studies?
Methodological Answer: Contradictions often arise from variations in:
- Assay Conditions : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and control for pH, temperature, and inoculum size .
- Structural Analogues : Compare substituent effects (e.g., replacing Cl with F reduces hydrophobicity, altering bioavailability) .
- Batch Purity : Use HPLC to confirm compound homogeneity; impurities >2% can skew activity .
- Resistance Mechanisms : Screen for efflux pump overexpression in microbial strains using ethidium bromide accumulation assays .
Key Steps for Reproducibility:
- Validate synthetic routes with NMR/MS.
- Use clinical isolate banks (e.g., ATCC strains) for bioassays.
- Report full experimental conditions in supplementary data .
Data Contradiction Analysis
- Issue : Conflicting reports on cytotoxicity (IC₅₀ ranges from 10–50 µM in cancer cell lines).
- Resolution :
- Test under uniform conditions (e.g., MTT assay, 48-hour exposure).
- Account for cell line-specific ABC transporter activity using inhibitors like verapamil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
